1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole
Overview
Description
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole, also known as BADBT, is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BADBT is a benzotriazole derivative that exhibits excellent photophysical and photochemical properties, making it a promising candidate for various applications such as photochemistry, photophysics, and optoelectronics.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole is based on its unique photophysical and photochemical properties. This compound exhibits a high fluorescence quantum yield due to its rigid and planar structure, which restricts the intramolecular rotation and enhances the radiative decay rate. This compound also exhibits a large Stokes shift, which reduces the overlap between the excitation and emission spectra, resulting in a higher signal-to-noise ratio. This compound can undergo photoisomerization and photocyclization upon irradiation with light, which can be used for photomodulation and photoregulation of biological processes.
Biochemical and Physiological Effects:
This compound has been studied for its potential biochemical and physiological effects, particularly in the field of photopharmacology. This compound has been shown to exhibit photocontrolled inhibition of protein-protein interactions, which can be used for the development of photoresponsive drugs. This compound has also been studied for its potential photodynamic therapy (PDT) applications, where it can be used as a photosensitizer for the selective destruction of cancer cells upon irradiation with light.
Advantages and Limitations for Lab Experiments
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole exhibits several advantages for lab experiments, such as its high fluorescence quantum yield, high photostability, and large Stokes shift, which make it a promising candidate for fluorescence-based sensing and imaging applications. This compound also exhibits excellent photochemical properties, which can be used for photomodulation and photoregulation of biological processes. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its applications in biological systems.
Future Directions
There are several future directions for the research and development of 1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole. One of the potential directions is the development of photoresponsive drugs based on this compound, which can be used for the selective inhibition of protein-protein interactions. Another potential direction is the development of this compound-based photosensitizers for photodynamic therapy (PDT) applications. Additionally, the development of this compound-based materials for optoelectronics applications such as OLEDs and OPVs is another promising direction. Finally, the study of the mechanism of action of this compound and its interactions with biological systems can lead to a better understanding of its potential applications in photopharmacology and photobiology.
Scientific Research Applications
1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields such as photochemistry, photophysics, and optoelectronics. This compound exhibits excellent photophysical properties such as high fluorescence quantum yield, high photostability, and large Stokes shift, making it a promising candidate for fluorescence-based sensing and imaging applications. This compound also exhibits excellent photochemical properties such as photoisomerization and photocyclization, making it a potential candidate for photomodulation and photoregulation of biological processes. This compound has also been studied for its potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high electron affinity and good charge transport properties.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(benzotriazol-1-yl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(19-13-4-2-1-3-12(13)17-18-19)8-6-11-5-7-14-15(9-11)22-10-21-14/h1-9H,10H2/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPFAPGDJLGTHS-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N3C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N3C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.